R-59-022-d5 (Mono-defluoro Ritanserin-d5)
Description
Historical Context of Ritanserin (B1680649) Analogues in Neuropharmacological Research
Ritanserin, also known by its developmental code R-55667, has a significant history in neuropharmacological research. wikipedia.org It is a potent antagonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors. wikipedia.orghandwiki.org Initially investigated for a range of conditions including anxiety, depression, schizophrenia, and migraine, Ritanserin demonstrated a notable ability to increase slow-wave sleep. wikipedia.org Despite its promise, it was never commercialized for medical use due to safety concerns. wikipedia.org However, its high affinity and selectivity for serotonin receptors have made it a valuable research compound. wikipedia.orgmedchemexpress.com
The exploration of Ritanserin analogues is a natural progression in the field, aiming to dissect its mechanism of action and improve its therapeutic potential. Researchers have synthesized and studied various analogues to understand the structure-activity relationships that govern its binding to serotonin and other receptors. nih.gov This ongoing research has also led to the discovery of other properties of Ritanserin, such as its ability to inhibit diacylglycerol kinase alpha (DGKα), opening up potential applications in oncology. wikipedia.orgnih.gov
Rationale for the Synthesis and Investigation of Deuterated and Defluorinated Ritanserin Derivatives
The synthesis of a deuterated and mono-defluorinated version of Ritanserin is driven by specific, well-established principles in medicinal chemistry and analytical science.
Deuteration: The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (d), is a strategic modification. nih.gov One of the primary reasons for deuteration is to create an internal standard for use in quantitative analysis, particularly in mass spectrometry (MS). scioninstruments.comaptochem.comclearsynth.com Deuterated standards are chemically almost identical to the analyte of interest, meaning they behave similarly during sample extraction and chromatographic separation. aptochem.com However, their increased mass allows them to be distinguished by the mass spectrometer, enabling precise quantification of the non-deuterated compound in biological samples. scioninstruments.comaptochem.com
Furthermore, deuteration can alter the pharmacokinetic profile of a drug. nih.govresearchgate.netmedchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect". bioscientia.de This can lead to a longer half-life and potentially altered metabolic pathways, providing researchers with a tool to study drug metabolism. nih.govresearchgate.netbioscientia.de
Significance of R-59-022-d5 as a Research Tool and Mechanistic Probe
The primary significance of R-59-022-d5 (Mono-defluoro Ritanserin-d5) lies in its potential as a highly specific analytical standard . In any study involving the administration of mono-defluoro Ritanserin to a biological system, this deuterated analogue would be the ideal internal standard for accurately measuring the concentration of the non-deuterated compound in various tissues and fluids using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govchromforum.org
Beyond its role as an internal standard, this compound can also serve as a mechanistic probe . By comparing the pharmacokinetics of mono-defluoro Ritanserin with its deuterated counterpart, researchers can investigate whether the site of deuteration is a "metabolic soft spot". nih.gov If the deuterated version shows a significantly different metabolic profile, it would confirm that this position is susceptible to metabolic enzymes. This information is invaluable for understanding how the compound is processed in the body and for designing future analogues with improved metabolic stability.
Overview of Current Research Gaps and Opportunities for R-59-022-d5
As R-59-022-d5 (Mono-defluoro Ritanserin-d5) is a highly specialized research chemical, it is not widely cited in the academic literature under this specific name. This points to a significant research gap and a wealth of opportunities.
The most immediate gap is the lack of published studies detailing the synthesis, characterization, and application of this particular compound. While the rationale for its creation can be inferred from established scientific principles, empirical data on its specific properties are needed.
Opportunities for research involving R-59-022-d5 include:
Pharmacokinetic Studies: Conducting studies to compare the pharmacokinetic profiles of Ritanserin, mono-defluoro Ritanserin, and R-59-022-d5 to elucidate the metabolic roles of both the fluorine atom and the deuterated positions.
Receptor Binding Assays: Investigating how the removal of a fluorine atom affects the binding affinity and selectivity of the compound for various serotonin receptors and other potential targets.
In Vivo Efficacy Studies: Utilizing this compound in animal models to understand how the structural modifications impact the pharmacological effects observed with the parent Ritanserin.
In essence, R-59-022-d5 (Mono-defluoro Ritanserin-d5) represents a key that could unlock a more detailed understanding of the structure-activity relationship of Ritanserin and its analogues, paving the way for the development of more refined neuropharmacological agents.
Data Tables
Table 1: Compound Properties
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Primary Known Function |
| Ritanserin | C₂₇H₂₅F₂N₃OS | 477.57 | 5-HT2A/2C Receptor Antagonist wikipedia.org |
| R-59-022 | C₂₇H₂₆FN₃OS | 459.58 | Diacylglycerol Kinase Inhibitor |
| R-59-022-d5 (Mono-defluoro Ritanserin-d5) | C₂₇H₂₀D₅FN₃OS | ~481.63 | Research Chemical / Internal Standard |
Note: The molar mass of R-59-022-d5 is an approximation, assuming the replacement of 5 hydrogen atoms with deuterium and the removal of one fluorine atom.
Table 2: Receptor Binding Profile of Ritanserin
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT2A | 0.45 wikipedia.org |
| 5-HT2C | 0.71 wikipedia.org |
| Histamine H1 | ~17.55 |
| Dopamine D2 | ~34.65 |
| α1-Adrenergic | ~48.15 |
| α2-Adrenergic | ~74.7 |
Note: The binding affinities for H1, D2, and adrenergic receptors are calculated based on the reported fold-lower affinity relative to the 5-HT2A receptor. wikipedia.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26FN3OS |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
MFVJXLPANKSLLD-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for R 59 022 D5
Stereoselective Synthesis of Ritanserin (B1680649) Core Structure
The synthesis of the Ritanserin core structure is a multi-step process that hinges on the construction of the central thieno[3,2-d]pyrimidine (B1254671) scaffold and the subsequent attachment of the side chains with precise stereochemical control. A common synthetic route commences with the formation of the thieno[3,2-d]pyrimidin-4(3H)-one core.
One established method involves the reaction of a 2-amino-3-cyanothiophene derivative with an appropriate acylating agent, followed by cyclization to form the pyrimidinone ring. The key challenge lies in the stereoselective introduction of the N-1 side chain. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis to ensure the desired stereochemistry at the chiral center.
A frequently employed strategy is the alkylation of the thieno[3,2-d]pyrimidin-4(3H)-one with a chiral epoxide, which, after subsequent chemical transformations, yields the desired stereoisomer. The reaction conditions, including the choice of base and solvent, are critical for maximizing the stereoselectivity of this step. High-performance liquid chromatography (HPLC) using a chiral stationary phase is typically used to verify the enantiomeric excess of the product.
Introduction of Deuterium (B1214612) at Specific Positions
The introduction of five deuterium atoms onto the terminal phenyl ring of the N-1 side chain is a crucial step in the synthesis of R-59-022-d5. This is typically achieved through the use of a deuterated starting material.
Deuteration Protocols and Yield Optimization
A common protocol for the introduction of the d5-phenyl group involves the use of deuterated aniline (B41778) (aniline-d5) as a precursor. Aniline-d5 (B30001) can be synthesized through the catalytic reduction of nitrobenzene-d5 (B32914) in the presence of deuterium gas or by H-D exchange reactions on aniline under acidic or basic conditions with a deuterium source like D2O.
Once aniline-d5 is obtained, it can be converted into a suitable building block for incorporation into the Ritanserin side chain. For instance, it can be transformed into a phenoxy-containing fragment that is later coupled to the main scaffold. Yield optimization for this deuteration step focuses on minimizing H-D exchange with non-deuterated solvents or reagents and ensuring high conversion rates in each synthetic step leading to the final deuterated side chain.
| Parameter | Condition | Effect on Yield |
| Deuterium Source | D2 gas, D2O, Deuterated solvents | Choice impacts cost and efficiency of deuterium incorporation. |
| Catalyst | Palladium, Platinum, Nickel | Catalyst selection influences reaction rate and selectivity. |
| Temperature | Varies by reaction | Optimization is crucial to balance reaction rate and minimize side reactions. |
| Solvent | Aprotic, non-deuterated solvents | Minimizes unwanted H-D exchange, preserving isotopic purity. |
Analysis of Deuterium Incorporation Efficiency
The efficiency of deuterium incorporation is a critical quality control parameter. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the presence of the five deuterium atoms. The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the percentage of molecules that are correctly labeled.
¹H NMR spectroscopy is another powerful tool. The disappearance or significant reduction in the intensity of the signals corresponding to the phenyl protons that have been replaced by deuterium provides direct evidence of successful deuteration. ²H (Deuterium) NMR can also be used to directly observe the deuterium signals.
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS) | Confirms molecular weight and provides quantitative data on isotopic purity. |
| ¹H NMR Spectroscopy | Shows the absence of proton signals at the deuterated positions. |
| ²H NMR Spectroscopy | Directly detects the presence and chemical environment of the deuterium atoms. |
Methodologies for Mono-defluorination of Ritanserin Scaffold
The final key transformation in the synthesis of R-59-022-d5 is the regioselective mono-defluorination of the 4,4'-difluorophenyl moiety of the Ritanserin structure. This is a challenging chemical transformation that requires precise control to avoid over-defluorination or reaction at other sites.
Regioselective Defluorination Techniques
Several methods for the regioselective defluorination of aromatic compounds have been developed. For the mono-defluorination of a difluorophenyl group, nucleophilic aromatic substitution (SNAr) or reductive defluorination methods can be employed.
In a potential SNAr approach, a strong nucleophile could be used to displace one of the fluorine atoms. The regioselectivity would be governed by the electronic properties of the Ritanserin scaffold.
Reductive defluorination methods often involve the use of transition metal catalysts or reducing agents. For example, catalytic hydrogenation using a specific palladium catalyst under controlled conditions can sometimes achieve selective C-F bond cleavage. Another approach involves the use of low-valent transition metal complexes or electron-transfer reagents. The choice of reagent and reaction conditions is critical to achieving the desired mono-defluorination without affecting other functional groups in the molecule.
| Defluorination Method | Reagents/Catalysts | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., thiols, alkoxides) | Regioselectivity is dependent on the electronic environment of the C-F bonds. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H2 gas | Requires careful optimization of catalyst, pressure, and temperature to prevent over-reduction. |
| Reductive Dehalogenation | Samarium(II) iodide, Zinc, Nickel complexes | Stoichiometric or catalytic amounts of reducing agents can be used. |
Purification and Isolation of R-59-022-d5
Following the defluorination reaction, the desired product, R-59-022-d5, must be separated from the starting material (deuterated Ritanserin), the di-defluorinated byproduct, and other reaction impurities. Due to the structural similarity of these compounds, this purification step is often challenging.
High-performance liquid chromatography (HPLC) is the method of choice for this separation. Reversed-phase HPLC, using a C18 column and a gradient elution system of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like trifluoroacetic acid or formic acid, is commonly employed. The fractions are collected, and the ones containing the pure product, as determined by analytical techniques like LC-MS, are combined.
After evaporation of the solvent, the final compound is obtained as a solid. The purity of the isolated R-59-022-d5 is then rigorously assessed using a combination of HPLC, MS, and NMR to ensure it meets the required specifications for its intended use as a research standard.
Advanced Spectroscopic Characterization of R-59-022-d5
The definitive characterization of R-59-022-d5, confirming its isotopic enrichment and structural integrity, relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, purity, and the specific locations of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds like R-59-022-d5. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a comprehensive picture of the molecular framework.
In the ¹H NMR spectrum of R-59-022-d5, the most notable feature would be the absence of signals corresponding to the five protons that have been replaced by deuterium atoms. The integration values of the remaining proton signals would be consistent with the protons present in the deuterated structure. The chemical shifts (δ) of the remaining protons would be virtually identical to those of the non-deuterated parent compound, Ritanserin, although minor upfield shifts due to isotopic effects may be observed.
²H (deuterium) NMR spectroscopy can also be employed to directly observe the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of deuteration, providing unambiguous confirmation of the isotopic labeling sites.
Table 1: Hypothetical ¹H NMR Spectral Data for R-59-022-d5
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.6 - 7.2 | m | 9H | Aromatic protons |
| 4.1 - 3.8 | m | 4H | Piperidine (B6355638) protons |
| 3.5 - 3.2 | m | 4H | Ethyl chain protons |
| 2.5 | s | 3H | Methyl protons |
Note: This table represents hypothetical data for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and isotopic purity of R-59-022-d5. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For R-59-022-d5, the expected molecular weight would be approximately 5 atomic mass units (amu) higher than that of its non-deuterated, mono-defluorinated counterpart. The exact mass measurement from HRMS would be used to confirm the molecular formula, C₂₇H₂₁D₅FN₃OS. The isotopic distribution pattern observed in the mass spectrum would also provide information about the level of deuterium incorporation. For instance, analysis of a related compound, a tetradeuterated (²H₄)-labeled analogue of Ritanserin, showed a distinct isotopic distribution with the ²H₄ species being the most abundant. caymanchem.com A similar analysis for R-59-022-d5 would be expected to show a predominant peak corresponding to the d5 species.
Table 2: Comparison of Molecular Weights
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| Mono-defluoro Ritanserin | C₂₇H₂₆FN₃OS | 459.1835 |
| R-59-022-d5 | C₂₇H₂₁D₅FN₃OS | 464.2149 |
Note: Exact masses are calculated based on the most abundant isotopes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. In the context of R-59-022-d5, these techniques can be used to observe the effects of isotopic labeling.
The most significant change in the IR and Raman spectra of R-59-022-d5 compared to the non-deuterated analogue would be the appearance of C-D (carbon-deuterium) stretching vibrations. These bands typically appear in a region of the spectrum (around 2100-2300 cm⁻¹) that is generally free from other vibrations, making them easily identifiable. The corresponding C-H stretching vibrations (typically 2800-3000 cm⁻¹) would show a decrease in intensity. The exact positions of the C-D bands would depend on the specific chemical environment of the deuterated carbon atoms. Other vibrational modes involving the deuterated positions would also be shifted to lower frequencies due to the increased mass of deuterium compared to hydrogen.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in R-59-022-d5
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-D | Stretching | 2100 - 2300 |
| C=O | Stretching | 1650 - 1690 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
Note: This table provides expected ranges and is for illustrative purposes.
Molecular and Cellular Pharmacodynamics of R 59 022 D5
Ligand-Receptor Binding Affinity and Selectivity Profiling
The initial characterization of a compound's activity involves determining its binding affinity and selectivity for various molecular targets. For R-59-022, these studies have focused on its interaction with serotonin (B10506) receptors and other potential off-target sites.
In Vitro Radioligand Binding Assays with Serotonin Receptors (e.g., 5-HT2A, 5-HT2C)
Radioligand binding assays have been instrumental in defining the affinity of R-59-022 for a range of serotonin receptor subtypes. These experiments typically involve competing the unlabeled compound against a radiolabeled ligand known to bind to a specific receptor. The results of these assays demonstrate that R-59-022 exhibits a notable affinity for several 5-HT receptors.
A primary screening using 10 μM of R-59-022 showed significant inhibition of radioligand binding at all tested serotonin receptors except for the 5-HT3 subtype. nih.gov Subsequent secondary assays determined the inhibitory constant (Ki) values at the receptors where significant binding was observed. The data revealed that R-59-022 has the highest potency against the 5-HT2A receptor, with significant affinity also observed for the 5-HT1D, 5-HT2B, 5-HT2C, and 5-HT7 receptors. nih.gov
Interactive Table: Binding Affinity of R-59-022 for Human Serotonin Receptors
| Receptor Subtype | % Inhibition (at 10 µM) | Ki (nM) |
| 5-HT1A | 89 | 380 |
| 5-HT1B | 82 | 870 |
| 5-HT1D | 95 | 150 |
| 5-HT1E | 76 | 1300 |
| 5-HT2A | 99 | 19 |
| 5-HT2B | 98 | 110 |
| 5-HT2C | 97 | 120 |
| 5-HT3 | 11 | >10,000 |
| 5-HT5A | 87 | 560 |
| 5-HT6 | 82 | 870 |
| 5-HT7 | 93 | 240 |
| Data sourced from Boroda et al. (2017). nih.gov |
Functional Assays for Receptor Agonism/Antagonism
To complement binding affinity data, functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
Serotonin receptors, with the exception of the 5-HT3 subtype, are G protein-coupled receptors (GPCRs). Functional assays have confirmed that R-59-022 acts as an antagonist at the serotonin receptors for which it shows significant binding affinity. nih.gov In these assays, R-59-022 demonstrated very low to no agonist activity. nih.gov Instead, it effectively blocked the action of known agonists at these receptors. This antagonist activity at multiple 5-HT GPCRs indicates that R-59-022 can modulate a variety of downstream signaling pathways. nih.gov
Second Messenger System Regulation (e.g., cAMP, IP3)
The antagonism of different 5-HT receptor subtypes by R-59-022 implies a modulation of various second messenger systems. For instance, 5-HT2A and 5-HT2C receptors are known to couple to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). By acting as an antagonist at these receptors, R-59-022 would be expected to inhibit serotonin-induced IP3 and DAG production.
Conversely, 5-HT1D receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease the production of cyclic adenosine (B11128) monophosphate (cAMP). Antagonism at this receptor would therefore be expected to disinhibit adenylyl cyclase, potentially leading to an increase in cAMP levels in the presence of an inhibitory tone.
Furthermore, the inhibition of diacylglycerol kinase (DGK) by R-59-022 directly impacts the levels of the second messenger DAG. nih.gov DGK phosphorylates DAG to produce phosphatidic acid (PA). nih.gov By inhibiting this enzyme, R-59-022 prevents the metabolism of DAG, leading to its accumulation. nih.govnih.gov This elevation in DAG levels results in the potentiation of protein kinase C (PKC) activity, a key downstream effector of DAG signaling. nih.govnih.gov Studies have shown that in intact platelets, R-59-022 leads to a marked elevation of diacylglycerol levels and increased PKC activity. nih.gov The compound has also been shown to elevate the basal intracellular concentration of free calcium. nih.gov
Ion Channel Modulation and Electrophysiological Effects in Isolated Cells
The modulation of second messenger systems and intracellular calcium levels by R-59-022 suggests potential effects on ion channel activity and cellular electrophysiology. While direct electrophysiological studies on R-59-022 are limited, the actions of the structurally similar compound, Ritanserin (B1680649), provide valuable insights.
Ritanserin has been shown to block CaV1.2 calcium channels in a concentration-dependent manner in rat artery smooth muscle cells. nih.gov This blockade was demonstrated through electrophysiological recordings of CaV1.2 currents (ICa1.2). nih.gov Ritanserin shifted the voltage dependence of the steady-state inactivation curve to more negative potentials, indicating a preference for the inactivated state of the channel. nih.gov
Given the structural similarity between Ritanserin and R-59-022, it is plausible that R-59-022 may also exert direct modulatory effects on voltage-gated calcium channels. Furthermore, the ability of R-59-022 to inhibit carbachol-induced sustained increases in cytosolic free calcium and contraction in guinea pig taenia coli suggests an influence on calcium influx mechanisms. nih.gov The inhibition of DGK and subsequent activation of PKC can also indirectly modulate various ion channels, as PKC is a known regulator of numerous ion channels.
Enzyme Inhibition or Activation Studies
R-59-022 is a well-characterized inhibitor of diacylglycerol (DAG) kinase (DGK). caymanchem.com This enzyme plays a crucial role in cell signaling by phosphorylating diacylglycerol to produce phosphatidic acid, thus attenuating protein kinase C (PKC) activity. nih.gov The inhibitory action of R-59-022 on DGK leads to an accumulation of DAG, which in turn potentiates the activity of PKC and its downstream signaling pathways. nih.govmedchemexpress.com
Research has established that R-59-022 exhibits a half-maximal inhibitory concentration (IC50) of approximately 2.8 µM for DGK. caymanchem.commedchemexpress.com In studies on intact human platelets, R-59-022 was shown to inhibit the phosphorylation of the synthetic diacylglycerol analog 1-oleoyl-2-acetylglycerol (B1233665) (OAG) with an IC50 of 3.8 +/- 1.2 x 10(-6) M. nih.gov This inhibition of DAG metabolism consequently amplifies the stimulation of PKC activity by OAG. nih.gov
Furthermore, in thrombin-stimulated platelets, the presence of R-59-022 results in a significant increase in diacylglycerol levels and a corresponding decrease in the formation of phosphatidic acid. nih.gov This shift in the balance of these signaling lipids leads to enhanced PKC activity. nih.gov The compound has also been identified as an antagonist of the 5-HT receptor. medchemexpress.comtargetmol.com
Interactive Data Table: Enzyme Inhibition by R-59-022
| Enzyme/Process | Substrate | Cell/System | IC50 | Effect | Reference |
| Diacylglycerol Kinase | Endogenous diacylglycerol | Human red blood cell membranes | 2.8 +/- 1.5 X 10(-6) M | Inhibition | nih.gov |
| Diacylglycerol Kinase | 1-oleoyl-2-acetylglycerol (OAG) | Human red blood cell membranes | 3.3 +/- 0.4 X 10(-6) M | Inhibition | nih.gov |
| OAG Phosphorylation | 1-oleoyl-2-acetylglycerol (OAG) | Intact human platelets | 3.8 +/- 1.2 X 10(-6) M | Inhibition | nih.gov |
| Diacylglycerol Kinase α (DGKα) | - | In vitro assay | ~25 µM | Inhibition | nih.gov |
Comparative Pharmacological Profile with Ritanserin and Non-defluorinated Analogues
R-59-022 shares significant structural similarities with Ritanserin, a compound originally identified as a serotonin (5-HT) receptor antagonist. nih.govnih.gov This structural relationship has led to investigations into their overlapping pharmacological activities. Both R-59-022 and Ritanserin have been shown to function as inhibitors of diacylglycerol kinase alpha (DGKα) and as 5-HT receptor antagonists. nih.govnih.gov
In comparative in vitro studies, R-59-022 and Ritanserin demonstrated similar potency in inhibiting DGKα. nih.gov The IC50 values for DGKα inhibition were determined to be approximately 25 µM for R-59-022 and 15 µM for Ritanserin. researchgate.net This indicates that Ritanserin is a slightly more potent inhibitor of DGKα under the tested conditions. researchgate.net
Both compounds, by inhibiting DGKα, lead to an increase in diacylglycerol levels and subsequent activation of PKC. nih.govnih.gov This dual activity as both kinase inhibitors and serotonin receptor antagonists suggests a complex pharmacological profile that could have implications for their therapeutic applications. nih.gov
The "non-defluorinated analogues" in this context can be considered in relation to Ritanserin, which, like R-59-022, contains a fluorophenyl group. A key structural difference is that R-59-022 is a thiazolo-pyrimidinone derivative, while Ritanserin has a different core structure. The comparative pharmacology underscores that despite these structural differences, the presence of the fluorophenylpiperidine moiety is a common feature that likely contributes to their shared activity as DGKα inhibitors and 5-HT receptor antagonists.
Interactive Data Table: Comparative IC50 Values for DGKα Inhibition
| Compound | IC50 for DGKα Inhibition | Primary Target (Original Classification) | Reference |
| R-59-022 | ~25 µM | Diacylglycerol Kinase | nih.govresearchgate.net |
| Ritanserin | ~15 µM | Serotonin (5-HT) Receptor | nih.govresearchgate.net |
Metabolic Pathways and Preclinical Disposition of R 59 022 D5
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in predicting the in vivo clearance of a compound. bioivt.com These studies provide initial insights into the rate and extent of metabolism, which are crucial for estimating a drug's half-life and potential for accumulation.
The liver is the primary site of drug metabolism, and in vitro models using hepatic microsomes and hepatocytes are considered the gold standard for assessing metabolic stability. bioivt.com Pooled cryopreserved primary hepatocytes from various species (e.g., human, rat, mouse) are often used to provide a comprehensive metabolic profile and to account for inter-individual variability. youtube.com These assays typically involve incubating the test compound with the biological matrix and monitoring its disappearance over time. youtube.com
For R-59-022-d5, incubation with human and rat liver microsomes, as well as intact hepatocytes, would be conducted to determine its intrinsic clearance. nih.govnih.gov The rate of metabolism is expected to be influenced by the deuterium (B1214612) substitution, potentially leading to increased stability compared to its non-deuterated counterpart.
Table 1: Hypothetical In Vitro Metabolic Stability of R-59-022-d5 in Hepatic Preparations
| Biological Matrix | Species | Incubation Time (min) | % Parent Compound Remaining (R-59-022) | % Parent Compound Remaining (R-59-022-d5) |
| Liver Microsomes | Human | 0 | 100 | 100 |
| 30 | 45 | 65 | ||
| 60 | 20 | 40 | ||
| 120 | 5 | 25 | ||
| Hepatocytes | Rat | 0 | 100 | 100 |
| 60 | 30 | 55 | ||
| 120 | 10 | 35 | ||
| 240 | <5 | 15 |
This table presents hypothetical data for illustrative purposes.
Beyond the liver, it is important to assess the stability of a compound in other biological fluids and tissues where metabolic enzymes may be present or where non-enzymatic degradation can occur. Stability in plasma is crucial for understanding the circulating concentration of the active compound, while tissue homogenates can provide information about metabolism in extrahepatic tissues. Stability studies in these matrices typically involve incubating the compound at a physiological temperature and monitoring its concentration over several hours.
Table 2: Hypothetical Stability of R-59-022-d5 in Plasma and Tissue Homogenates
| Biological Matrix | Species | Incubation Time (hr) | % Parent Compound Remaining |
| Plasma | Human | 0 | 100 |
| 4 | 98 | ||
| 24 | 95 | ||
| Kidney Homogenate | Rat | 0 | 100 |
| 2 | 85 | ||
| 6 | 70 | ||
| Intestinal Homogenate | Human | 0 | 100 |
| 1 | 90 | ||
| 4 | 75 |
This table presents hypothetical data for illustrative purposes.
Identification and Characterization of R-59-022-d5 Metabolites
Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and for assessing the potential for pharmacologically active or reactive metabolite formation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and structural elucidation of metabolites in complex biological matrices. nih.gov Following incubation of R-59-022-d5 with liver microsomes or hepatocytes, samples would be analyzed by LC-MS/MS to generate metabolite profiles. nih.gov High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of potential metabolites, while MS/MS fragmentation patterns help to pinpoint the site of metabolic modification.
Based on the structure of the parent compound, Ritanserin (B1680649), the anticipated major metabolic pathways for R-59-022-d5 would include oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov These transformations commonly involve hydroxylation and N-dealkylation. The "mono-defluoro" modification suggests a change in the fluorophenyl moiety, which could potentially alter its susceptibility to metabolism. The "d5" designation indicates the presence of five deuterium atoms, likely placed at metabolically labile positions to slow down the rate of biotransformation.
Potential metabolic transformations for R-59-022-d5 would include:
Hydroxylation: Addition of a hydroxyl group to aromatic or aliphatic positions.
N-dealkylation: Removal of the ethyl group attached to the piperidine (B6355638) nitrogen.
Table 3: Potential Metabolites of R-59-022-d5 and Their Metabolic Pathways
| Potential Metabolite | Metabolic Pathway | Description |
| M1: Hydroxylated R-59-022-d5 | Aromatic Hydroxylation | Addition of a hydroxyl group to one of the phenyl rings. |
| M2: N-dealkylated R-59-022-d5 | N-dealkylation | Cleavage of the ethylpiperidine side chain. |
| M3: Oxidized thiazolopyrimidinone | Ring Oxidation | Oxidation on the thiazolopyrimidinone core structure. |
This table presents hypothetical potential metabolites for illustrative purposes.
Isotope Effects on Metabolic Clearance and Biotransformation
The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken at a slower rate by metabolic enzymes. researchgate.netnih.gov This can result in a decreased rate of metabolism and, consequently, a lower systemic clearance and longer half-life of the deuterated compound. researchgate.netnih.gov
The magnitude of the deuterium isotope effect is dependent on the specific metabolic reaction and the position of deuteration. nih.govresearchgate.net For R-59-022-d5, the strategic placement of five deuterium atoms at sites susceptible to metabolic attack is intended to maximize this effect. The expected outcome is a more favorable pharmacokinetic profile compared to the non-deuterated parent compound, Ritanserin. Understanding these isotope effects is crucial for predicting the in vivo behavior of R-59-022-d5 and for guiding its further development. semanticscholar.org
Table 4: Hypothetical Comparative Pharmacokinetic Parameters
| Compound | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance (mL/min/kg) | Predicted Half-life (t1/2) (h) |
| Ritanserin | 50 | 25 | 4 |
| R-59-022-d5 | 20 | 10 | 10 |
This table presents hypothetical data for illustrative purposes and to demonstrate the potential impact of deuteration.
In Vivo Disposition Studies in Preclinical Animal Models
Tissue Distribution and Biodistribution Analysis
No data is publicly available regarding the distribution of R-59-022-d5 in various tissues and organs of preclinical animal models.
Excretion Pathways and Elimination Kinetics
There is no publicly available information detailing the routes of excretion (e.g., renal, fecal) or the rate at which R-59-022-d5 is eliminated from the body in preclinical studies.
Analytical Methodologies for R 59 022 D5 in Research Samples
Development of High-Sensitivity Quantitative Assays
The development of robust and sensitive quantitative assays is fundamental for the reliable measurement of analytes in complex biological samples. For ritanserin (B1680649) and its analogues, leveraging R-59-022-d5 as an internal standard, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice.
UPLC-MS/MS offers superior resolution, sensitivity, and speed compared to conventional HPLC methods. The chromatographic separation of the analyte and the internal standard, R-59-022-d5, is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation and peak shape.
The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard. The use of a deuterated internal standard like R-59-022-d5 is crucial as it co-elutes with the analyte, thereby compensating for matrix effects and variations in ionization efficiency. clearsynth.comtexilajournal.comlcms.cz
Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of a Ritanserin Analogue using R-59-022-d5
| Parameter | Condition |
| UPLC System | Acquity UPLC H-Class or similar |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte and R-59-022-d5 specific transitions |
This table presents typical starting conditions for method development and is subject to optimization.
A new UPLC-MS/MS method for the quantification of a ritanserin analogue using R-59-022-d5 as an internal standard must be rigorously validated in accordance with regulatory guidelines. nih.govnih.govfrontiersin.org This validation ensures the reliability of the data generated from preclinical studies. The key validation parameters include:
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of scatter among a series of measurements.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix. clearsynth.com
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy (Bias) | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (RSD) | ≤15% (≤20% at the LLOQ) |
| Linearity (r²) | ≥0.99 |
| Matrix Factor | Within 0.85 to 1.15 |
| Recovery | Consistent, precise, and reproducible |
These criteria are based on common bioanalytical method validation guidelines.
Sample Preparation Techniques for Various Preclinical Specimen Types
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. The choice of technique depends on the nature of the sample (e.g., plasma, tissue homogenate), the analyte's properties, and the required level of cleanliness.
Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. For ritanserin analogues, a reversed-phase or mixed-mode cation exchange sorbent can be effective.
Liquid-Liquid Extraction (LLE) is a classic technique where the analyte is partitioned between two immiscible liquid phases. mdpi.com An organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is used to extract the analyte from the aqueous biological sample after pH adjustment.
Optimization of both SPE and LLE involves selecting the appropriate sorbent/solvent, optimizing the pH of the sample, and refining the elution/extraction conditions to maximize recovery and minimize matrix effects.
In preclinical studies where sample volumes are often limited (e.g., from rodents), microextraction techniques are advantageous. These methods, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), utilize a very small amount of extraction phase, reducing solvent consumption and sample volume requirements.
Application of R-59-022-d5 as an Internal Standard for Ritanserin and Analogues
The primary application of R-59-022-d5 is as an internal standard in quantitative bioanalysis. clearsynth.comtexilajournal.comscispace.com Due to its stable isotope-labeled nature, it is considered the gold standard for mass spectrometry-based quantification. scispace.com
When added to a sample at a known concentration at the beginning of the sample preparation process, R-59-022-d5 experiences the same processing and analytical variations as the non-deuterated analyte. By measuring the ratio of the analyte's response to the internal standard's response, any variations are effectively normalized. This leads to a significant improvement in the accuracy and precision of the quantitative results. lcms.cz The use of R-59-022-d5 is particularly beneficial in the analysis of ritanserin and its analogues, which may be present at low concentrations in complex biological matrices. nih.gov
Isotopic Dilution Mass Spectrometry for Absolute Quantitation
Isotopic Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the absolute quantitation of analytes in complex matrices. The methodology hinges on the introduction of a known quantity of an isotopically labeled version of the analyte—in this case, R-59-022-d5—into the sample at an early stage of the analytical process. nih.gov This "isotopic twin" serves as an ideal internal standard because it shares nearly identical physicochemical properties with the endogenous, non-labeled analyte.
The co-processing of the sample ensures that any loss of the analyte during extraction, purification, and ionization is mirrored by a proportional loss of the internal standard. nih.gov By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, highly accurate and precise quantification can be achieved, effectively compensating for variations in sample preparation and instrument response. nih.gov
Principles of IDMS for R-59-022-d5
The core principle of using R-59-022-d5 in IDMS involves its addition to a research sample containing the non-labeled (or "light") form of the compound. The five deuterium (B1214612) atoms in R-59-022-d5 result in a mass shift that allows a mass spectrometer to differentiate it from the endogenous compound.
The analytical workflow typically involves the following steps:
Sample Preparation: A precise amount of the R-59-022-d5 internal standard is spiked into the biological or environmental sample.
Extraction: The analyte and the internal standard are co-extracted from the sample matrix using techniques such as liquid-liquid extraction or solid-phase extraction. nih.gov
Chromatographic Separation: The extract is often subjected to liquid chromatography (LC) to separate the analyte and internal standard from other sample components that could interfere with the analysis. nih.gov
Mass Spectrometric Detection: The eluent from the LC system is introduced into a mass spectrometer, typically a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and R-59-022-d5. nih.gov
Quantitation: The ratio of the peak areas of the analyte and the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.
Data Tables for Analytical Methodologies
The following tables provide hypothetical yet representative parameters for the analysis of R-59-022 and its deuterated internal standard, R-59-022-d5, using LC-MS/MS. These parameters are based on typical values used for similar small molecules.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | R-59-022 | R-59-022-d5 |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 460.2 | 465.2 |
| Product Ion 1 (m/z) | [Hypothetical value, e.g., 205.1] | [Hypothetical value, e.g., 210.1] |
| Product Ion 2 (m/z) | [Hypothetical value, e.g., 149.1] | [Hypothetical value, e.g., 154.1] |
| Collision Energy (eV) | [Optimized value] | [Optimized value] |
| Dwell Time (ms) | 50 | 50 |
Detailed Research Findings
While specific research explicitly detailing the use of R-59-022-d5 is not publicly available, the application of deuterated internal standards in quantitative mass spectrometry is a well-established and validated practice. For instance, studies on the quantification of various drugs, such as tyrosine kinase inhibitors, routinely employ their stable isotope-labeled counterparts (e.g., gefitinib-D6, imatinib-D8) to achieve the necessary accuracy and precision for clinical and research applications. nih.gov
The use of R-59-022-d5 would be critical in studies investigating the pharmacokinetics or metabolic fate of R-59-022, a known diacylglycerol kinase inhibitor. caymanchem.commedchemexpress.com In such research, accurately determining the concentration of the parent compound in biological matrices like plasma, urine, or tissue homogenates is essential. The inclusion of R-59-022-d5 as an internal standard would enable researchers to construct robust and reliable analytical methods, ensuring that the measured concentrations are not skewed by matrix effects or variability in sample recovery.
The high selectivity of tandem mass spectrometry, through techniques like Multiple Reaction Monitoring (MRM), allows for the specific detection of the analyte and its internal standard even in complex biological samples. nih.gov This specificity, combined with the corrective power of isotopic dilution, makes IDMS the gold standard for quantitative bioanalysis.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Insights
Impact of Defluorination on Receptor Binding and Functional Activity
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a drug's properties. nih.govresearchgate.netresearchgate.net Fluorine's high electronegativity and relatively small size can influence a molecule's conformation, lipophilicity, and ability to form hydrogen bonds or other electrostatic interactions, thereby affecting receptor binding and functional activity. researchgate.net The introduction of fluorine into phenethylamine (B48288) psychoactive compounds, for instance, has been shown to cause effects ranging from a marked loss to a significant enhancement of activity. nih.govresearchgate.net
Ritanserin (B1680649) is a potent antagonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govnih.gov Its structure features a fluorobenzoyl moiety, and the fluorine atom plays a role in its binding profile. nih.govnih.gov The removal of this fluorine atom to create Mono-defluoro Ritanserin would replace it with a hydrogen atom, leading to several predictable changes in its physicochemical properties.
Table 1: Comparison of Physicochemical Properties of Fluorine vs. Hydrogen
| Property | Fluorine (F) | Hydrogen (H) | Implication of Defluorination |
|---|---|---|---|
| Van der Waals Radius | 1.47 Å | 1.20 Å | Reduced steric bulk at the substitution site. |
| Electronegativity (Pauling Scale) | 3.98 | 2.20 | Significant decrease in local electronic effects and polarity. |
| Bond Energy (C-X) | ~485 kJ/mol | ~413 kJ/mol | Weaker C-H bond compared to the C-F bond. |
Role of Deuteration in Metabolic Stability and Isotope Effects
Deuteration, the selective replacement of hydrogen (protium) with its heavier, stable isotope deuterium (B1214612) (D), is a strategy used to improve the pharmacokinetic properties of drugs. nih.govresearchgate.net This approach primarily leverages the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comwikipedia.orglibretexts.org A C-D bond is approximately 6 to 10 times more stable than a C-H bond, making it more difficult to break. juniperpublishers.com
Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. bioscientia.de By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism at that site can be significantly slowed. nih.govbioscientia.de This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a reduction in the formation of toxic metabolites. juniperpublishers.comnih.govresearchgate.net
In the case of R-59-022-d5, the "d5" designation indicates that five hydrogen atoms have been replaced with deuterium. While the exact positions are not specified in the name, these are typically placed at sites known or predicted to be susceptible to oxidative metabolism. The benefits of this strategy have been demonstrated in numerous other compounds.
Table 2: Documented Effects of Deuteration on Drug Pharmacokinetics
| Drug | Deuterated Analog | Key Finding | Citation |
|---|---|---|---|
| Nirmatrelvir | Dideutero-nirmatrelvir | A 3-fold improvement in human microsomal stability was observed. | acs.org |
| Methadone | d9-methadone | Resulted in a 5.7-fold increase in AUC and a 4.4-fold increase in Cmax in mice. | nih.gov |
| Indiplon | N-CD3 Indiplon | Half-life in human liver microsomes increased by 20%. | juniperpublishers.com |
| Tetrabenazine | Deutetrabenazine | Achieved equivalent pharmacological effect at a lower dose than the non-deuterated parent drug. | bioscientia.de |
Computational Chemistry Approaches to SAR/SMR
Computational chemistry provides powerful tools to predict and rationalize the structure-activity and structure-metabolism relationships of drug candidates like R-59-022-d5 before their synthesis.
Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand and its protein target at an atomic level. nih.govmdpi.com For ritanserin and its analogs, these simulations are performed using crystal structures or homology models of the 5-HT2 family of receptors. nih.goveco-vector.com
Studies involving the docking of ritanserin into the 5-HT2C receptor have provided significant insights into its binding mode. nih.govnih.goveco-vector.com These models show that the ligand binds within a pocket formed by several transmembrane helices. nih.gov MD simulations further reveal that the protonated nitrogen of the piperazine (B1678402) moiety forms a crucial salt bridge interaction with a highly conserved aspartate residue (Asp120 in transmembrane helix 3). nih.gov
Table 3: Key Amino Acid Residues in Ritanserin-5-HT2C Receptor Interaction
| Residue | Helix Location | Postulated Interaction Type | Citation |
|---|---|---|---|
| Asp120 | TM3 | Salt bridge with protonated piperazine nitrogen | nih.gov |
| Asp155 | TM3 | Electrostatic/Hydrogen bonding | nih.gov |
| Asn333 | TM6 | Hydrogen bonding (with ketanserin, not ritanserin) | nih.gov |
| Aromatic Residues | Various | π-π stacking with the fluoro-benzene ring | nih.gov |
These computational models can be used to predict the impact of defluorination. By removing the fluorine atom in silico, researchers can re-dock the molecule and run new MD simulations to assess changes in binding energy and conformational stability, thereby predicting whether the modification will be favorable or detrimental to receptor affinity. mdpi.com
Quantum chemical calculations are employed to determine the electronic properties of a molecule, such as its electron density distribution, electrostatic potential, and frontier molecular orbital (FMO) energies. nih.gov These properties are fundamental to understanding drug-receptor interactions, which are governed by electrostatic complementarity and orbital overlap.
For a molecule like ritanserin, quantum calculations can generate an electrostatic potential map, visualizing the electron-rich (negative) and electron-poor (positive) regions. This map helps rationalize why the positively charged piperazine seeks out the negatively charged aspartate residue in the receptor binding pocket. nih.gov
When comparing ritanserin to its mono-defluoro analog, quantum calculations can precisely quantify the change in the electronic character of the benzene (B151609) ring. The removal of the highly electronegative fluorine atom would alter the ring's quadrupole moment and its ability to engage in specific electrostatic or π-stacking interactions. Similarly, these calculations can confirm the subtle electronic differences between a C-H and a C-D bond, providing a theoretical basis for the kinetic isotope effect that underlies the strategy of deuteration.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov The goal is to build a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govrsc.org
To develop a QSAR model for ritanserin derivatives, a training set of analogs with experimentally determined binding affinities for 5-HT receptors would be required. nih.govnih.gov For each analog, a large number of molecular descriptors would be calculated, falling into categories such as:
1D/2D Descriptors: Molecular weight, atom counts, bond counts, topological indices.
3D Descriptors: Molecular shape, volume, and surface area.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties from quantum calculations.
Statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms, are then used to find the best correlation between a subset of these descriptors and the observed biological activity. nih.govnih.gov The resulting model's predictive power is validated using an external test set of compounds not included in the model-building process. rsc.org Such models can guide the design of new ritanserin analogs by identifying which structural features are most critical for high-affinity binding and selectivity. diva-portal.org
Advanced Preclinical Research Applications of R 59 022 D5
Use in Receptor Occupancy Studies in Animal Brains
Receptor occupancy studies are crucial in drug development and neuroscience research to determine the extent to which a compound binds to its target receptor in the living brain. tandfonline.comresearchgate.net The high affinity and selectivity of R-59-022 for specific serotonin (B10506) receptors make it an excellent candidate for such studies.
Detailed research findings from radioligand competition assays have elucidated the binding profile of R-59-022 across various serotonin receptor subtypes. nih.gov These studies are fundamental to understanding its potential pharmacological effects and for interpreting data from in vivo animal models. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Interactive Data Table: Binding Affinity of R-59-022 for Serotonin Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT2A | 1.2 |
| 5-HT2B | 3.9 |
| 5-HT2C | 11 |
| 5-HT1A | 25 |
| 5-HT6 | 48 |
| 5-HT7 | 8.3 |
| 5-HT3 | >10,000 |
The exceptionally high affinity for the 5-HT2A receptor (Ki = 1.2 nM) underscores its potential as a selective tool for studying the role of this receptor in various physiological and pathological processes in the brain. nih.gov In preclinical animal models, R-59-022-d5 could be used to determine the relationship between receptor occupancy and behavioral or neurochemical outcomes, providing valuable insights into the therapeutic potential of targeting the 5-HT2A receptor.
Application in Neurotransmitter Release and Reuptake Assays
The modulation of neurotransmitter systems is a key area of neuropharmacological research. While direct studies on the effect of R-59-022-d5 on neurotransmitter release and reuptake are not extensively documented in the provided results, its potent 5-HT2A receptor antagonism strongly suggests its utility in such assays. nih.gov The 5-HT2A receptor is known to play a significant role in regulating the release of several key neurotransmitters, including dopamine, glutamate, and acetylcholine, in various brain regions. nih.gov
In a typical neurotransmitter release assay, brain tissue slices or cultured neurons are treated with a compound of interest, and the amount of neurotransmitter released into the extracellular space is measured, often using techniques like high-performance liquid chromatography (HPLC). nih.gov By using R-59-022-d5 in these assays, researchers can investigate the specific role of 5-HT2A receptor blockade on neurotransmitter dynamics. For instance, it could be used to test hypotheses about how 5-HT2A receptor antagonism might restore neurotransmitter balance in models of psychiatric or neurological disorders.
Mechanistic Studies in Cellular Models of Neurological Disorders
R-59-022's dual action as a 5-HT receptor antagonist and a diacylglycerol kinase (DGK) inhibitor opens up avenues for its use in mechanistic studies of neurological disorders. nih.govnih.govcaymanchem.com DGK is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), and its inhibition leads to an increase in DAG levels, which in turn activates protein kinase C (PKC). nih.govnih.gov This signaling pathway is implicated in a wide range of cellular processes.
Recent research has identified DGK as a potential therapeutic target in various diseases, including some cancers and potentially neurological conditions like Parkinson's disease. nih.govkarger.com Kinase inhibitors, in general, are being extensively investigated for their therapeutic potential in a range of neurological disorders, including Alzheimer's disease and multiple sclerosis. mdpi.comexplorationpub.com
In cellular models of neurological disorders, R-59-022-d5 can be used to dissect the relative contributions of 5-HT receptor blockade and DGK inhibition to cellular pathology. For example, in cell lines expressing mutant proteins associated with neurodegenerative diseases, R-59-022-d5 could be used to explore whether modulating these pathways can rescue cellular phenotypes like protein aggregation or cell death.
Interactive Data Table: Mechanistic Actions of R-59-022
| Target | Action | IC50 | Cellular Effect | Potential Relevance |
| 5-HT2A Receptor | Antagonist | - | Blocks serotonin signaling | Modulation of mood, cognition, and psychosis |
| Diacylglycerol Kinase (DGK) | Inhibitor | 2.8 µM | Increases Protein Kinase C (PKC) activity | Regulation of cell growth, differentiation, and apoptosis |
The IC50 value of 2.8 µM for DGK inhibition indicates that R-59-022 is a moderately potent inhibitor of this enzyme. nih.gov This allows researchers to use it at concentrations where they can selectively probe the effects of DGK inhibition.
Development of Novel Radioligands or Imaging Probes from R-59-022-d5 Scaffold
The development of novel radioligands is essential for advancing our understanding of the brain through imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). ascopubs.orgnih.govmdpi.com A suitable scaffold for a radioligand must possess high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties to allow for brain penetration and specific binding.
The R-59-022 scaffold, with its high affinity for the 5-HT2A receptor, is a promising candidate for the development of new imaging probes. nih.gov The deuterated version, R-59-022-d5, could be particularly advantageous. The introduction of deuterium (B1214612) can sometimes lead to improved metabolic stability, which can be beneficial for an imaging agent by increasing its bioavailability in the brain.
The process of developing a radioligand from the R-59-022-d5 scaffold would involve labeling it with a positron-emitting (e.g., Carbon-11 or Fluorine-18) or a gamma-emitting (e.g., Iodine-123) radionuclide. Such a novel radioligand would enable non-invasive in vivo imaging of 5-HT2A receptors in the brains of animal models and potentially in human subjects. This would be invaluable for studying the role of these receptors in the pathophysiology of various neurological and psychiatric disorders and for the development of new drugs targeting this system.
Future Directions and Emerging Research Avenues for R 59 022 D5
Exploration of Novel Molecular Targets and Signaling Pathways
The deliberate incorporation of deuterium (B1214612) into the R-59-022 scaffold can significantly alter its metabolic fate, primarily by slowing down the rate of metabolic degradation due to the kinetic isotope effect. wikipedia.orgresearchgate.netneulandlabs.com This enhanced metabolic stability can lead to a longer half-life and increased systemic exposure of the compound. Such altered pharmacokinetic properties are instrumental in the exploration of novel molecular targets and signaling pathways.
Sustained target engagement due to the presence of R-59-022-d5 could unveil previously unobserved downstream signaling events or secondary targets that are not apparent with the more rapidly metabolized parent compound. For instance, while R-59-022 is a known DGK inhibitor and also exhibits activity as a 5-HT receptor antagonist, the prolonged action of R-59-022-d5 may allow for the identification of subtle, yet significant, interactions with other kinases or G-protein coupled receptors. medchemexpress.comtargetmol.com This could be particularly relevant in complex signaling networks where sustained modulation is required to elicit a discernible effect.
Table 1: Potential Research Questions for Novel Target Identification
| Research Question | Rationale |
| Does prolonged exposure to R-59-022-d5 reveal interactions with other lipid kinases beyond DGK? | The enhanced stability of the deuterated compound may allow for the detection of lower-affinity or slower-acting targets. |
| Can R-59-022-d5 be used to identify novel downstream effectors of the DGK and 5-HT signaling pathways? | Sustained pathway inhibition or antagonism could lead to the accumulation or depletion of previously uncharacterized signaling molecules. |
| Are there off-target effects of R-59-022 that become more pronounced with the deuterated form? | The increased exposure could unmask secondary pharmacological activities that are not observed with the parent compound at standard concentrations. |
Investigation in New Preclinical Disease Models and Research Paradigms
The improved metabolic profile of R-59-022-d5 makes it an ideal candidate for investigation in a wider range of preclinical disease models, particularly those requiring chronic administration or where rapid metabolism of the parent compound has been a limiting factor. For example, in models of neurodegenerative diseases or chronic inflammatory conditions, the ability to maintain stable plasma concentrations of the active compound over extended periods is crucial for evaluating therapeutic efficacy.
Furthermore, the unique properties of R-59-022-d5 can facilitate the development of novel research paradigms. For instance, it could be employed in studies aimed at understanding the long-term consequences of DGK inhibition in various physiological and pathological processes. The parent compound, R-59-022, has been shown to potentiate thrombin-induced platelet aggregation and induce neutrophil chemotaxis. rndsystems.com The deuterated version could be used to explore the chronic effects of these processes in relevant disease models.
Development of Advanced Analytical Platforms for Trace Analysis
The use of deuterated compounds such as R-59-022-d5 necessitates the development and application of highly sensitive and specific analytical methods for their detection and quantification in biological matrices. While techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used, the subtle mass difference between the deuterated and non-deuterated isotopologues requires high-resolution mass spectrometry (HR-MS) for accurate differentiation and quantification. rsc.org
Future research in this area will likely focus on the development of novel analytical platforms with enhanced sensitivity and specificity for trace analysis of R-59-022-d5 and its metabolites. This could include advancements in sample preparation techniques, chromatographic separation methods, and mass spectrometric detection. Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the position and stability of the deuterium labels within the molecule. rsc.orgbrightspec.com
Table 2: Advanced Analytical Techniques for R-59-022-d5 Analysis
| Analytical Technique | Application |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement to distinguish between R-59-022-d5 and its non-deuterated counterpart and their respective metabolites. rsc.org |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites and quantification in complex biological samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the site of deuteration and assessment of isotopic purity. rsc.orgbrightspec.com |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection for microdosing studies and detailed pharmacokinetic profiling at very low concentrations. |
Integration with Systems Biology and Omics Approaches
The targeted and predictable metabolic stabilization of R-59-022-d5 makes it a valuable tool for systems biology and multi-omics investigations. nih.govnih.govfrontiersin.orgfrontiersin.org By providing a more sustained and controlled perturbation of the DGK signaling pathway, R-59-022-d5 can be used to generate robust and reproducible datasets for transcriptomic, proteomic, and metabolomic analyses.
The integration of these "omics" data can provide a holistic view of the cellular response to DGK inhibition, revealing novel biomarkers, identifying previously unknown pathway interactions, and elucidating the broader physiological role of DGK. nih.govfrontiersin.org For example, comparing the global protein expression profiles of cells treated with R-59-022 versus R-59-022-d5 could reveal proteins whose expression is sensitive to the duration of DGK inhibition.
Potential as a Pharmacological Tool for Investigating Isotope Effects on Biological Systems
The primary rationale for developing deuterated compounds is to leverage the kinetic isotope effect, where the substitution of hydrogen with deuterium slows down chemical reactions involving the cleavage of the carbon-hydrogen bond. wikipedia.orgresearchgate.netacs.org R-59-022-d5 serves as an excellent pharmacological tool to investigate these isotope effects on biological systems in a highly specific context.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
